

# 4-Iodobutanoic Acid: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 4-iodobutanoic Acid

Cat. No.: B151813

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This technical guide provides a comprehensive overview of the chemical and physical properties of **4-iodobutanoic acid** (4-IBA), a versatile reagent with significant applications in proteomics, organic synthesis, and medicinal chemistry. This document details its physicochemical characteristics, spectroscopic profile, synthesis, and key reactions, including detailed experimental protocols.

## Chemical and Physical Properties

**4-Iodobutanoic acid**, also known as  $\gamma$ -iodobutyric acid, is a halogenated carboxylic acid. Its structure, featuring a reactive terminal iodine atom and a carboxylic acid functional group, makes it a valuable bifunctional building block.<sup>[1]</sup> The presence of the iodine atom, a good leaving group, facilitates nucleophilic substitution reactions, while the carboxylic acid moiety allows for esterification, amidation, and other derivatizations.<sup>[1]</sup>

## Identifiers and General Data

Property	Value
IUPAC Name	4-iodobutanoic acid
Synonyms	4-Iodobutyric acid, γ-Iodobutyric acid
CAS Number	7425-27-6
Molecular Formula	C <sub>4</sub> H <sub>7</sub> IO <sub>2</sub>
Molecular Weight	214.00 g/mol
Canonical SMILES	C(CC(=O)O)CI
InChI Key	HALXOXQZONRCAB-UHFFFAOYSA-N

## Physicochemical Data

Quantitative physical data is essential for experimental design, including reaction setup and purification. The properties of **4-iodobutanoic acid** are summarized below.

Property	Value	Reference / Note
Physical State	Low Melting Solid or Waxy Crystals	
Melting Point	37-40 °C	[1][2]
Boiling Point	109-110 °C at 1 Torr	[1]
273.2 ± 23.0 °C at 760 mmHg	[2] (Predicted)	
Density	1.981 - 2.0 g/cm <sup>3</sup>	(Predicted)
pKa	4.56 ± 0.10	(Predicted)
Solubility	Soluble in water and polar organic solvents.	General property

## Spectroscopic Profile

Spectroscopic data is critical for the identification and characterization of **4-iodobutanoic acid**. Below are the expected spectral characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the structure and comparison with butanoic acid, the following chemical shifts are predicted.<sup>[3][4]</sup> The electron-withdrawing iodine atom will deshield the adjacent methylene group (C4).

<sup>1</sup>H NMR (Predicted)

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Integration
-CH <sub>2</sub> -I (H4)	~3.2	Triplet (t)	2H
-CH <sub>2</sub> -CH <sub>2</sub> I (H3)	~2.1	Quintet (quin)	2H
-CH <sub>2</sub> -COOH (H2)	~2.5	Triplet (t)	2H

| -COOH | 10-12 | Singlet (s) | 1H |

<sup>13</sup>C NMR (Predicted)

Carbon Assignment	Chemical Shift (δ, ppm)
CH <sub>2</sub> -I (C4)	~6
CH <sub>2</sub> -CH <sub>2</sub> I (C3)	~33
CH <sub>2</sub> -COOH (C2)	~35

| COOH (C1) | ~179 |

## Infrared (IR) Spectroscopy

The IR spectrum is dominated by features of the carboxylic acid group.<sup>[5][6][7][8]</sup>

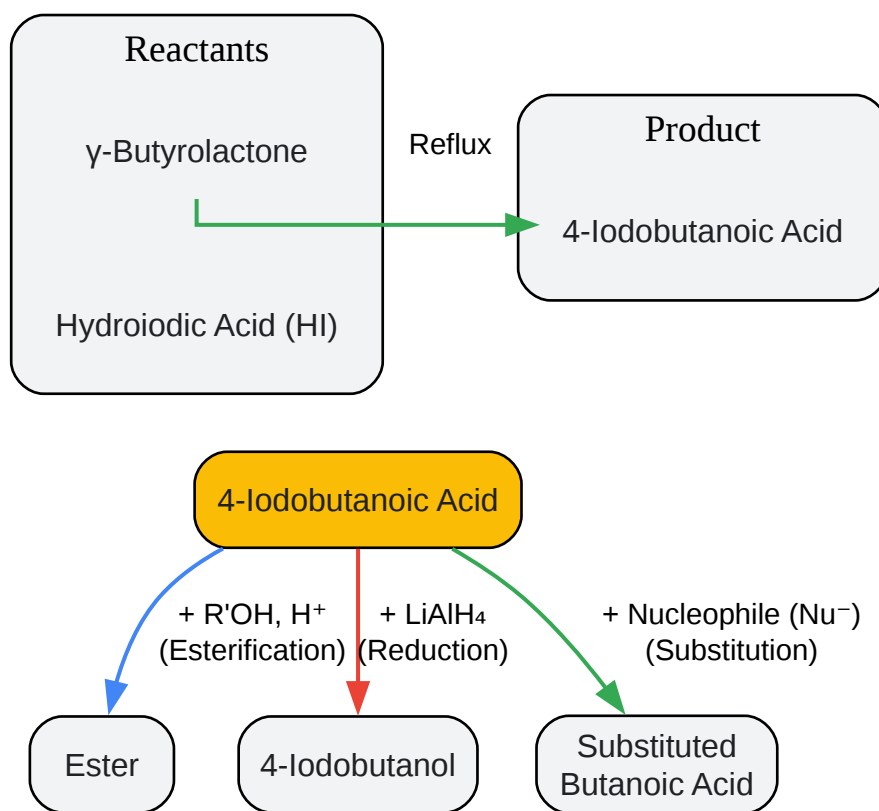
Functional Group	Absorption Range (cm <sup>-1</sup> )	Description
O-H Stretch	3300 - 2500	Very Broad
C-H Stretch	3000 - 2850	Medium-Strong
C=O Stretch	1760 - 1690	Strong, Sharp
C-O Stretch	1320 - 1210	Strong
O-H Bend	950 - 910	Medium, Broad
C-I Stretch	600 - 500	Medium-Weak

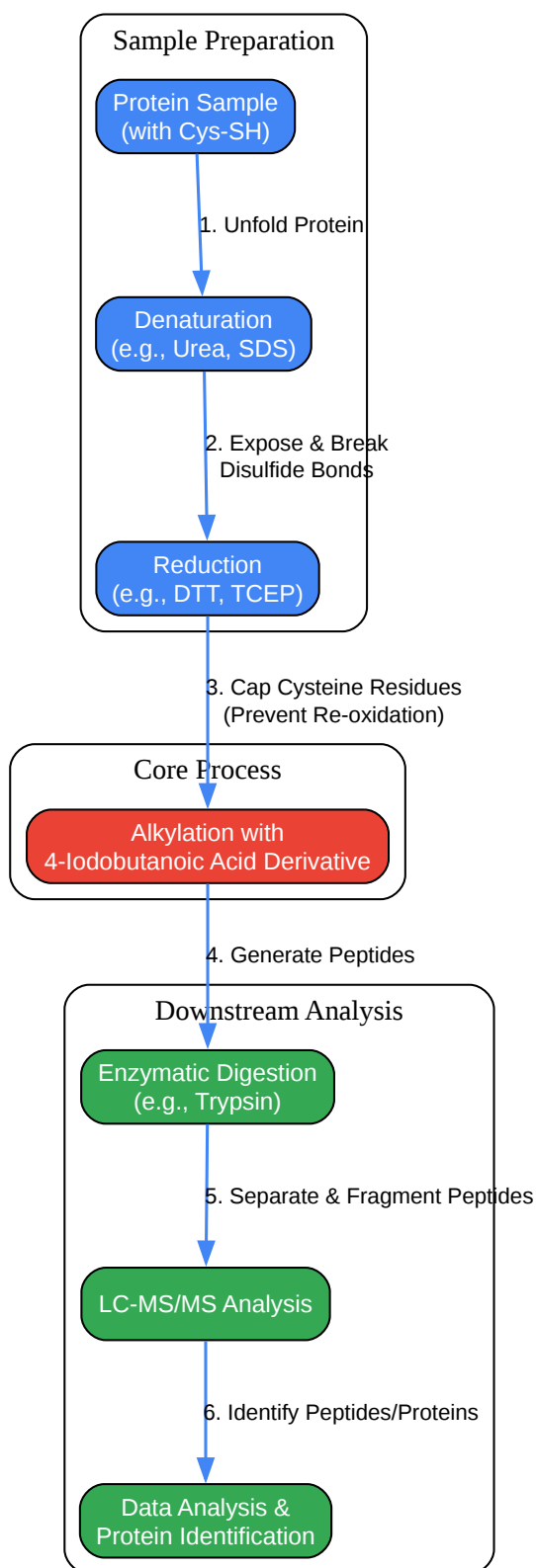
## Synthesis and Chemical Reactions

**4-Iodobutanoic acid** can be synthesized via several routes and participates in a range of chemical reactions typical of carboxylic acids and alkyl iodides.

### Synthesis from $\gamma$ -Butyrolactone

A common and efficient method for preparing **4-iodobutanoic acid** is the ring-opening of  $\gamma$ -butyrolactone with hydroiodic acid.





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 $\text{CH}_3\text{CH}_2\text{CH}_2\text{COOH}$  analysis interpretation of chemical shifts ppm spin spin line splitting H-1  
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